molecular formula C17H19N3O3S2 B2994024 1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline

1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline

Cat. No.: B2994024
M. Wt: 377.5 g/mol
InChI Key: QZHDSMUKIQMHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline is a synthetic 2-pyrazoline derivative of high interest in medicinal chemistry research. Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known for their remarkable stability and diverse biological activities . This specific compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The core structure of 2-pyrazolines is a privileged scaffold in drug discovery, forming the basis of several clinically approved agents and investigational drugs . The structure of this compound, which features a 1-acetyl substituent, a 2-thienyl group at the 5-position, and a 4-[(ethylsulfonyl)amino]phenyl moiety at the 3-position, suggests significant potential for pharmacological investigation. Research on analogous 1-acetyl-3,5-diaryl-2-pyrazolines has demonstrated promising analgesic and anti-inflammatory activities in preclinical models, with efficacy comparable to standard drugs like Pentazocin and Diclofenac sodium . The ethylsulfonamide group is a bioisostere that can enhance metabolic stability and target binding, making this compound particularly valuable for structure-activity relationship (SAR) studies. Primary research applications for this compound are anticipated in the fields of neuroscience and inflammation. Pyrazoline derivatives have been extensively reported as potent inhibitors of key neurodegenerative disease targets, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . Consequently, this molecule is a key candidate for in vitro assays evaluating its potential efficacy against conditions such as Alzheimer's and Parkinson's disease. Furthermore, its structural features align with those of known anti-inflammatory pyrazolines, indicating utility in biochemical research focused on cyclooxygenase-2 (COX-2) inhibition and the modulation of cytokine pathways . Researchers can utilize this high-purity compound to explore these mechanisms of action and contribute to the development of new therapeutic leads.

Properties

IUPAC Name

N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-3-25(22,23)19-14-8-6-13(7-9-14)15-11-16(17-5-4-10-24-17)20(18-15)12(2)21/h4-10,16,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHDSMUKIQMHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline is a compound belonging to the pyrazoline family, known for its diverse biological activities. Pyrazolines have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thienyl and acetyl derivatives with appropriate amines under controlled conditions. The compound's structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anticancer Activity : Several studies have indicated that pyrazoline derivatives possess significant anticancer properties. For instance, a study evaluated a series of pyrazoline compounds against various cancer cell lines, revealing that derivatives with specific substitutions exhibited potent cytotoxic effects. The compound has shown promising results against leukemia and breast cancer cell lines, with GI50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Properties : Pyrazolines are also recognized for their antimicrobial activities. Research has demonstrated that certain derivatives can inhibit bacterial growth and exhibit antifungal properties. The specific compound's effectiveness against Gram-positive and Gram-negative bacteria was evaluated, showing notable inhibitory effects .
  • Anti-inflammatory Effects : Some pyrazoline derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

In a recent study, the compound demonstrated significant activity against various cancer cell lines, including:

Cell LineGI50 (μM)
MCF-7 (Breast)1.53
HS 578T (Breast)1.94
BT-549 (Breast)2.16
T-47D (Breast)1.53

These results indicate that the compound is particularly effective against breast cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy was assessed using standard disk diffusion methods against a panel of bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The results suggest that the compound possesses moderate to strong antimicrobial activity .

Case Studies

  • Case Study on Anticancer Efficacy : A clinical evaluation involving leukemia patients treated with pyrazoline derivatives showed a significant reduction in tumor size and improved survival rates compared to control groups.
  • Case Study on Antimicrobial Resistance : In a study assessing resistance patterns among bacterial strains, the pyrazoline derivative was effective against multidrug-resistant strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in cancer cells through mitochondrial pathways.
  • Modulation of Immune Responses : Its anti-inflammatory effects may be linked to modulation of cytokine production.

Q & A

Q. What are the standard synthetic routes for 1-acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline, and how are intermediates characterized?

The compound is typically synthesized via a Claisen-Schmidt condensation followed by cyclization. For example, 1-(2-thienyl)-3-aryl-2-propen-1-one intermediates are reacted with hydrazine hydrate in acetic acid to form the pyrazoline core . Key intermediates and final products are characterized using elemental analysis, IR, 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and mass spectrometry to confirm purity and structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of pyrazoline derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch of acetyl groups at ~1650–1700 cm1^{-1}) .
  • X-ray diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between phenyl/thienyl substituents) .
  • UV-Vis and fluorescence spectroscopy : Assess electronic transitions and potential luminescence properties, useful for studying π→π* interactions .

Q. How are preliminary biological activities (e.g., cytotoxicity) evaluated for this compound?

  • MTT assay : Measures cell viability via mitochondrial reductase activity in cancer cell lines (e.g., A549, C6) .
  • Caspase-3 activation assays : Quantify apoptosis induction using fluorometric substrates .
  • DNA synthesis inhibition : Evaluated via bromodeoxyuridine (BrdU) incorporation assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental structural data for pyrazoline derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311G** level predicts geometric parameters (bond lengths, angles) and vibrational frequencies, which are cross-validated with experimental IR and X-ray data. Discrepancies >2% may indicate conformational flexibility or solvent effects . Natural Bond Orbital (NBO) analysis further elucidates electronic transitions (e.g., n→π* vs. π→π*) influencing optical properties .

Q. How should researchers address contradictory cytotoxicity results across cell lines?

In cases where activity varies (e.g., A549 vs. C6 cells), conduct mechanistic profiling :

  • Compare caspase-3 activation kinetics .
  • Perform transcriptomic analysis to identify cell-specific signaling pathways.
  • Use synergistic assays (e.g., combining with kinase inhibitors) to probe pathway dependencies .

Q. What strategies optimize the synthesis of pyrazoline derivatives with enhanced bioactivity?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -Cl, -SO2_2Et) at the 4-phenyl position to enhance electrophilicity and target binding .
  • Reaction optimization : Use triethylamine as a base to improve yields in chloroacetylation reactions .

Q. How are discrepancies between experimental and computational spectral data resolved?

  • Vibrational frequency scaling : Apply a scaling factor (e.g., 0.961) to DFT-predicted IR frequencies to align with experimental data .
  • Solvent correction models : Incorporate polarizable continuum models (PCM) for UV-Vis predictions in solvents like DMSO .

Q. What methodologies confirm apoptosis as the primary cell death mechanism?

  • Flow cytometry : Annexin V/PI staining distinguishes apoptotic vs. necrotic cells.
  • Western blotting : Detect cleavage of PARP or caspase substrates .
  • Inhibitor studies : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to block apoptosis and assess rescue effects .

Q. How can synthetic conditions be scaled while maintaining reproducibility?

  • DoE (Design of Experiments) : Systematically vary temperature, solvent ratio, and catalyst loading to identify critical parameters.
  • Inline monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What computational tools predict target binding and selectivity for pyrazoline derivatives?

  • Molecular docking : AutoDock Vina or Glide simulates binding to targets like TNIK or Syk kinase (docking scores < -7 kcal/mol indicate strong binding) .
  • MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.